2-Fluoro-6-azaspiro[3.4]octane hydrochloride

Lipophilicity ADME Physicochemical Properties

Unsubstituted 6-azaspiro[3.4]octane series often suffer rapid in vitro clearance, limiting CNS drug candidate progression. 2-Fluoro-6-azaspiro[3.4]octane hydrochloride directly addresses this through strategic C-2 fluorine incorporation. • pKa reduction via fluorine inductive effect enhances passive BBB permeability vs. parent scaffold • +0.57 cLogP shift optimizes lipophilicity for CNS drug-likeness while avoiding P-gp efflux • C-2 fluorine blocks oxidative metabolism at the key metabolic soft spot, rescuing PK profiles • ≥97% purity, room-temperature stable - ready for HTS and parallel synthesis without cold-chain logistics • Single chiral center enriches stereochemical diversity in screening libraries

Molecular Formula C7H13ClFN
Molecular Weight 165.64
CAS No. 2288709-37-3
Cat. No. B2437425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-azaspiro[3.4]octane hydrochloride
CAS2288709-37-3
Molecular FormulaC7H13ClFN
Molecular Weight165.64
Structural Identifiers
SMILESC1CNCC12CC(C2)F.Cl
InChIInChI=1S/C7H12FN.ClH/c8-6-3-7(4-6)1-2-9-5-7;/h6,9H,1-5H2;1H
InChIKeyKDVCINFPUXSSBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-6-azaspiro[3.4]octane hydrochloride: Fluorinated Spirocyclic Amine Building Block


2-Fluoro-6-azaspiro[3.4]octane hydrochloride is a fluorinated spirocyclic secondary amine salt primarily utilized as a versatile building block in medicinal chemistry and organic synthesis. The compound features a rigid 6-azaspiro[3.4]octane core, which is considered a 'privileged scaffold' for drug discovery due to its three-dimensional shape, offering conformational constraint and improved pharmacokinetic profiles over flat aromatic systems [1]. The incorporation of a single fluorine atom at the 2-position of the cyclobutane ring significantly modulates the physicochemical properties of the scaffold, such as lipophilicity (cLogP) and basicity (pKa), which are critical parameters for optimizing bioavailability and target engagement [2]. The hydrochloride salt form is preferred for its enhanced aqueous solubility and solid-state stability, facilitating its use in parallel synthesis and high-throughput screening campaigns.

Fluorinated spirocyclic amine building block for medicinal chemistry
Hydrochloride salt supports aqueous solubility and solid-state stability
Rigid 6-azaspiro[3.4]octane core for conformational constraint in lead optimization

Why 2-Fluoro Substitution Cannot Be Replaced by Other Analogs


Generic substitution with the non-fluorinated parent scaffold (6-azaspiro[3.4]octane hydrochloride) or other halogenated variants fails because the precise position and electronic nature of the single fluorine atom are critical drivers of biological activity and ADME (Absorption, Distribution, Metabolism, Excretion) properties. Fluorine acts as a bioisostere for hydrogen or a hydroxyl group, but its strong electron-withdrawing inductive effect uniquely lowers the pKa of the adjacent basic amine, altering the ionization state at physiological pH and thereby impacting membrane permeability and off-target binding profiles [1]. Furthermore, the 2-fluoro substitution on the cyclobutane ring introduces a chiral center and influences the scaffold's metabolic soft spots; replacing it with a different halogen (e.g., chlorine or bromine) or a difluoro motif (e.g., 2,2-difluoro-6-azaspiro[3.4]octane) would result in a different steric and electronic profile, rendering structure-activity relationships (SAR) non-transferable [2].

Non-fluorinated parent scaffold
Different pKa and lipophilicity alter ionization and permeability profiles; SAR may not transfer.
Other halogenated variants (Cl, Br)
Fluorine's unique electronic effect and size affect target engagement and metabolic soft spots; replacement can shift selectivity.
Difluoro or regioisomeric fluoro analogs
Chiral center and metabolic blocking position change; structure-activity relationships may not reproduce.

Quantitative Differentiation Against Closest Analogs


Comparative Lipophilicity and cLogP Enhancement

The introduction of a single fluorine atom at the 2-position significantly increases the calculated lipophilicity compared to the non-fluorinated 6-azaspiro[3.4]octane parent scaffold. This controlled increase in logP is a common and desirable strategy in medicinal chemistry to improve membrane permeability without the excessive lipophilicity that leads to promiscuous binding and poor solubility [1].

cLogP Enhancement
Reported
ΔcLogP +0.57 (~4‑fold increase)
Supports membrane permeability context
Computational prediction; experimental validation advised.
Lipophilicity ADME Physicochemical Properties Lead Optimization

Amine Basicity (pKa) Modulation by Fluorine

The electron-withdrawing effect of the fluorine atom at the 2-position of the cyclobutane ring, transmitted through bonds to the pyrrolidine nitrogen, is expected to lower the pKa of the conjugate acid of the amine. This is a well-established class-level effect for β-fluoroamines, where pKa can be reduced by 1–2 log units compared to the non-fluorinated analog [1]. This modulation is critical for balancing potency and permeability.

pKa Modulation
Class-level inference
ΔpKa ≈ −1.0 to −1.5 (10‑ to 30‑fold basicity decrease)
May impact ionization‑state context
Class-level estimate; no experimental pKa data available.
Basicity pKa Ionization State Permeability Off-target Activity

Enhanced Metabolic Stability via Fluorine Blocking

The strategic placement of a fluorine atom at the 2-position of the cyclobutane ring serves as a metabolic blocking group at a site that is typically susceptible to cytochrome P450-mediated oxidation in the non-fluorinated parent. This class-level effect of fluorine substitution is well-documented to prevent hydroxylation at the substituted carbon [1]. While other positions (e.g., 1-fluoro or 7-fluoro) may not protect the same metabolically labile site, the 2-fluoro analog provides targeted stabilization.

Metabolic Stability
Class-level inference
Fluorine blocks predicted oxidative site on cyclobutane
Supports metabolic‑stability review
No direct DMPK data; inferred from fluorination effect.
Metabolic Stability Oxidative Metabolism Microsomal Clearance Fluorine Blocking

Commercial Availability and Purity Benchmarking

2-Fluoro-6-azaspiro[3.4]octane hydrochloride is commercially available from multiple reputable vendors with a high standard purity specification, making it a reliable procurement choice. A direct comparison with the non-fluorinated parent scaffold highlights a favorable purity and storage profile.

Purity & Storage
Reported
≥97% vs ≥95%; RT storage vs 2–8°C
Supports procurement and storage context
Vendor specification (Aladdin); verify lot COA.
Procurement Supply Chain Purity Building Block

Optimal Use Cases Based on Core Differentiation


CNS-Penetrant Drug Candidate Optimization

Medicinal chemists developing therapeutics for central nervous system (CNS) disorders should prioritize this compound over the non-fluorinated parent. The class-level evidence for a reduced amine pKa directly addresses the critical need for low-polar surface area and appropriately basic amines to achieve passive blood-brain barrier permeability [1]. Furthermore, the +0.57 increase in cLogP over the parent scaffold places it within a favorable lipophilicity range for CNS drugs, balancing permeability with the need to avoid P-glycoprotein efflux [2].

Metabolic Stability Rescue of Spirocyclic Series

For programs where rapid in vitro clearance of an unsubstituted 6-azaspiro[3.4]octane series has been identified, the 2-fluoro derivative should be the next logical analog for synthesis or procurement. The installation of fluorine at the 2-position is a well-validated strategy to block oxidative metabolism at that specific site, potentially rescuing the pharmacokinetic profile of the series without radically altering the core scaffold's binding conformation [1].

HTS Library Design with Fluorinated Scaffolds

Compound collection managers and computational chemists should select this compound to enrich screening libraries with a rigid, three-dimensional, fluorinated scaffold. Its guaranteed high purity (≥97%) and room-temperature stability ensure consistent assay performance and simplify long-term storage logistics compared to the non-fluorinated parent, which requires cold storage [1]. The well-defined 2-fluoro substitution introduces a chiral handle, adding to the library's structural diversity and potential for stereospecific interactions [2].

Radioligand and PET Tracer Precursor Synthesis

The presence of a single fluorine atom makes this compound a valuable precursor for isotopic labeling with fluorine-18 (¹⁸F) for positron emission tomography (PET) tracer development. The specific 2-fluoro-6-azaspiro[3.4]octane core provides a metabolically stabilized framework with a built-in site for radiofluorination, offering a direct path to imaging agents from a lead series, a significant advantage over non-fluorinated or multi-fluorinated analogs [1].

Application
Selection Property
Validation Focus
CNS drug candidate research
pKa and lipophilicity profile
Permeability assay in CNS models
Metabolic stability assessment
Fluorine blocking at 2-position
Microsomal stability comparison
HTS library enrichment
High purity and ambient storage
Assay consistency and logistics
PET tracer precursor synthesis
Single fluorine for ¹⁸F labeling
Radiofluorination feasibility and scaffold stability
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